4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide
Overview
Description
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide core
Scientific Research Applications
Hypoxia-Selective Cytotoxicity
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide and related compounds are investigated for their selective toxicity towards hypoxic cells. This is attributed to the oxygen-inhibited enzymatic reduction of one of the nitro groups, leading to more cytotoxic reduction products. For instance, the reductive chemistry of similar compounds shows potential for targeting hypoxic tumor cells, with certain derivatives being significantly more cytotoxic than their parent compounds (Palmer et al., 1995).
Antitumor Activity and Structural Modifications
Modifications to the structure of this compound aim to improve its biological effect, including its antitumor potential. Research into niclosamide derivatives, for instance, explores optimization for the development of new potential anticancer agents, highlighting the versatility of structural modifications for enhanced biological activities (Tang et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 5-position.
Hydroxylation: The chlorinated product is treated with a hydroxylating agent, such as sodium hydroxide or potassium hydroxide, to introduce the hydroxy group at the 2-position.
Amidation: Finally, the hydroxylated product is reacted with 5-chloro-2-hydroxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation
Properties
IUPAC Name |
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-2-4-12(18)10(5-7)16-13(19)9-3-1-8(15)6-11(9)17(20)21/h1-6,18H,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOESBOWYBYQXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.